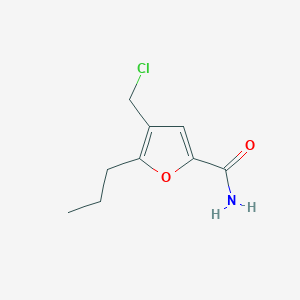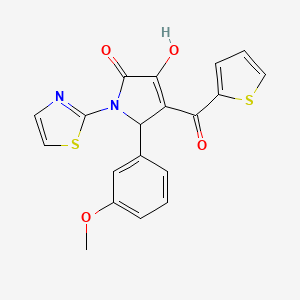![molecular formula C21H19N7O B14944894 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14944894.png)
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a benzimidazole ring fused with a triazolopyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and triazolopyrimidine intermediates under controlled conditions. For instance, the reaction may involve the use of enaminonitriles and benzohydrazides under microwave irradiation to achieve the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may utilize scalable microwave-assisted synthesis techniques, which offer advantages such as reduced reaction times and higher yields. The use of eco-friendly and catalyst-free methods is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
科学的研究の応用
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes like CDK2.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit CDK2 by binding to its active site, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its medicinal properties and applications in various therapeutic areas.
Uniqueness
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of benzimidazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile scaffold for drug development .
特性
分子式 |
C21H19N7O |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H19N7O/c1-12-7-3-4-8-14(12)27-20(29)17-13(2)24-21-22-11-23-28(21)18(17)19-25-15-9-5-6-10-16(15)26-19/h3-11,18H,1-2H3,(H,25,26)(H,27,29)(H,22,23,24) |
InChIキー |
FOGBLLNVZMSURW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=NC5=CC=CC=C5N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14944816.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)
![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
![N-1-adamantyl-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)thio]acetamide](/img/structure/B14944834.png)

![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14944871.png)
![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)

![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)

